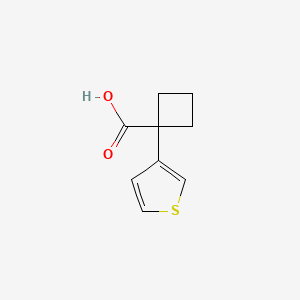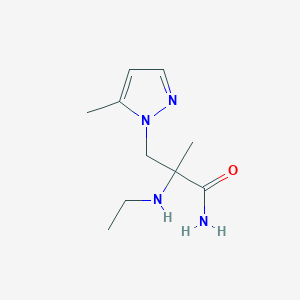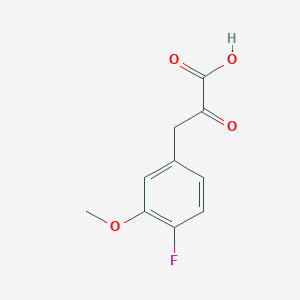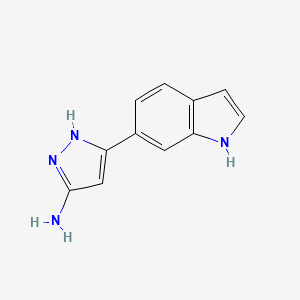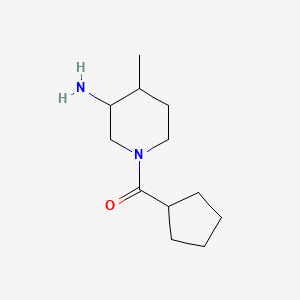
(3-Amino-4-methylpiperidin-1-yl)(cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-4-methylpiperidin-1-yl)(cyclopentyl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an amino group and a methyl group, along with a cyclopentyl group attached to a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-methylpiperidin-1-yl)(cyclopentyl)methanone typically involves the reaction of 3-amino-4-methylpiperidine with cyclopentanone under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-methylpiperidin-1-yl)(cyclopentyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-4-methylpiperidin-1-yl)(cyclopentyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities that could be harnessed for the treatment of certain diseases.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (3-Amino-4-methylpiperidin-1-yl)(cyclopentyl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-4-methylpiperidin-1-yl)(cyclohexyl)methanone: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(3-Amino-4-methylpiperidin-1-yl)(phenyl)methanone: Contains a phenyl group in place of the cyclopentyl group.
(3-Amino-4-methylpiperidin-1-yl)(ethyl)methanone: Features an ethyl group instead of the cyclopentyl group.
Uniqueness
(3-Amino-4-methylpiperidin-1-yl)(cyclopentyl)methanone is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to exhibit distinct chemical and biological properties compared to its analogs, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
(3-amino-4-methylpiperidin-1-yl)-cyclopentylmethanone |
InChI |
InChI=1S/C12H22N2O/c1-9-6-7-14(8-11(9)13)12(15)10-4-2-3-5-10/h9-11H,2-8,13H2,1H3 |
InChI Key |
ZQTKXHANMRXCGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1N)C(=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde](/img/structure/B13536490.png)
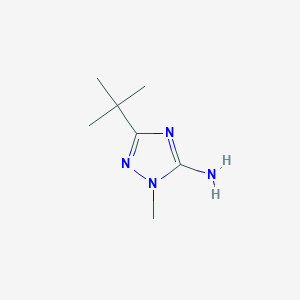
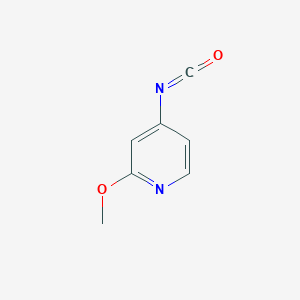
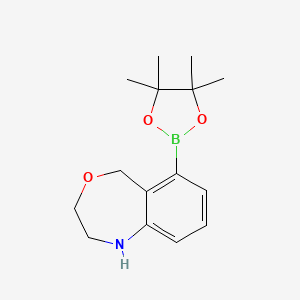
![1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate](/img/structure/B13536503.png)
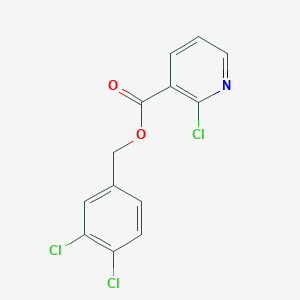
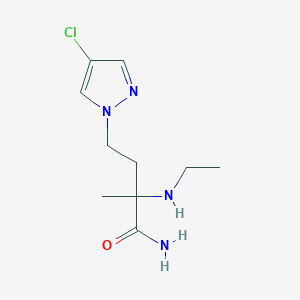
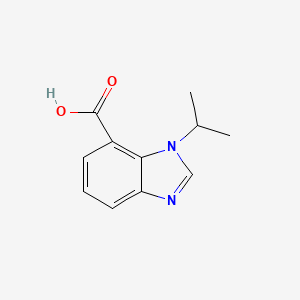
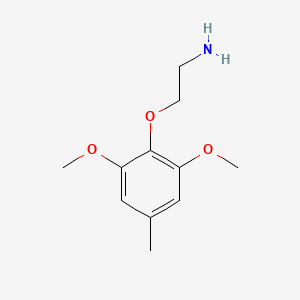
![Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoate](/img/structure/B13536523.png)
